Lactarazulene

Description

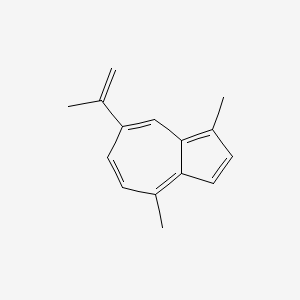

Structure

2D Structure

3D Structure

Properties

CAS No. |

489-85-0 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,4-dimethyl-7-prop-1-en-2-ylazulene |

InChI |

InChI=1S/C15H16/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-9H,1H2,2-4H3 |

InChI Key |

KFLXZUPIDNPCSD-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)C |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)C |

Other CAS No. |

489-85-0 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Lactarazulene

Fungal Sources: Lactarius Species and Related Basidiomycetes

Lactarazulene has been primarily identified as a pigment within certain species of the Lactarius genus, a group of fungi belonging to the Basidiomycota division. These mushrooms are characterized by the exudation of a milky latex when their fruiting bodies are cut or broken, a trait that has historically aided in their classification and study.

The edible mushroom Lactarius deliciosus, commonly known as the Saffron Milk Cap, is a significant source of this compound and related pigments. This species is ecologically associated with coniferous trees, forming mycorrhizal relationships that are vital for its growth and survival wikipedia.orgkiddle.coresearchgate.net. A notable characteristic of L. deliciosus is its latex, which is initially carrot-colored but undergoes a striking transformation, turning green upon exposure to air or when the mushroom tissue is handled or bruised wikipedia.orgkiddle.codergipark.org.trczechmycology.orgresearchgate.net.

This color change is attributed to the enzymatic oxidation and transformation of sesquiterpenes present in the latex. Specifically, this compound, a blue pigment, along with other related azulene (B44059) derivatives like lactaroviolin (B1209813), are formed through these processes dergipark.org.trczechmycology.orgresearchgate.netczechmycology.orgparvarium.comrsc.orgresearchgate.net. The formation of these pigments is believed to play a role in the mushroom's defense mechanisms, potentially deterring herbivores or microbial attack czechmycology.org. The presence of this compound contributes to the characteristic blue-green hues observed in damaged L. deliciosus specimens dergipark.org.trresearchgate.netresearchgate.netresearchgate.net.

The genus Lactarius is renowned for its rich diversity of sesquiterpenoids, a class of terpenoids derived from three isoprene (B109036) units. These compounds exhibit a wide range of structures and biological activities, often contributing to the unique sensory properties, such as color and taste, of different Lactarius species czechmycology.orgresearchgate.netczechmycology.orgrsc.orgrsc.orgpharm.or.jpencyclopedia.pubnih.govacs.orguni-bremen.de.

While this compound is an azulene-type sesquiterpenoid, other Lactarius species have yielded various other sesquiterpenoid skeletons. These include marasmane, drimane, humulane, and guaiane (B1240927) sesquiterpenes, often found as esters that are activated upon injury czechmycology.orgpharm.or.jpnih.govacs.orguni-bremen.de. For instance, Lactarius piperatus has been a source for new marasmane-type sesquiterpenoids pharm.or.jp. Lactarius mitissimus has yielded humulane-type sesquiterpenes nih.govacs.org. In contrast, this compound and its related pigments are specifically associated with the color-changing properties observed in species like L. deliciosus dergipark.org.trczechmycology.orgresearchgate.netczechmycology.orgparvarium.comrsc.orgresearchgate.netresearchgate.net. The study of these diverse sesquiterpenoids provides insights into the chemotaxonomic relationships within the Lactarius genus and the ecological roles of these secondary metabolites.

Marine Organism Sources: Hymedesmia paupertas

Beyond fungi, this compound has also been identified in marine organisms, notably in the sponge Hymedesmia paupertas. This species, belonging to the phylum Porifera, is found in various marine environments, including the North Atlantic and the Mediterranean Sea gfbs-home.demarinespecies.orgmarinespecies.orgbiorxiv.orgnih.govhabitas.org.uk. Hymedesmia paupertas is often characterized by its bright blue or green coloration, a trait that has drawn scientific interest gfbs-home.dehabitas.org.uk.

Research has successfully isolated this compound from Hymedesmia paupertas, confirming its presence in this marine invertebrate gfbs-home.de. The investigation of marine sponges, such as those in the Hymedesmiidae family, is a growing area in natural product discovery, as these organisms are known reservoirs of diverse bioactive secondary metabolites, including terpenoids and alkaloids researchgate.netresearchgate.netrsc.org. The isolation of this compound from H. paupertas highlights the compound's broader distribution in nature, extending beyond the fungal kingdom.

Historical Development of Isolation Techniques for Azulenes

The study of azulenes has a history dating back centuries, with the characteristic azure-blue chromophore first being obtained from German chamomile in the 15th century wikipedia.org. The compound was later named "azulene" by Septimus Piesse in 1863, derived from the Spanish word for blue, "azul" wikipedia.org. The elucidation of its structure and subsequent organic synthesis marked significant milestones in organic chemistry wikipedia.org.

The isolation of this compound from fungal sources, particularly Lactarius deliciosus, became a focus in the mid-20th century. Pioneering work by Sorm and colleagues in 1954 led to the isolation and characterization of this compound from L. deliciosus czechmycology.orgrsc.org. Early isolation techniques relied on methods such as steam distillation and extraction, followed by chromatographic separation. The development of chromatography, particularly liquid-solid chromatography by M.S. Tswett around 1906, provided essential tools for separating colored compounds like azulenes libretexts.org. Later advancements included the use of thin-layer chromatography (TLC) and column chromatography, often coupled with spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structures of isolated compounds like this compound dergipark.org.trresearchgate.netuni-bremen.demdpi.comacs.orgresearchgate.netgla.ac.ukorgsyn.org. These techniques have been fundamental in identifying and characterizing this compound from both fungal and marine sources.

Compound Name Table

| Compound Name |

| This compound |

| Lactaroviolin |

| Lactarofulvene |

| Uvidin A |

| Uvidin E |

| Blennione |

| Lilacinone |

| Guaiazulene (B129963) |

| Vetivazulene |

| Chamazulene (B1668570) |

Data Tables

Table 1: this compound and Related Pigments in Lactarius Species

| Lactarius Species | Identified Pigments/Sesquiterpenoids | Characteristic Color Change of Latex/Tissue | Latex Color (Initial) |

| Lactarius deliciosus | This compound, Lactaroviolin | Turns green when handled/bruised | Carrot-colored |

| Lactarius indigo (B80030) | Blue pigment | Not specified | Not specified |

| Lactarius sanguifluus | Red pigments, guaiane sesquiterpenes | Not specified | Not specified |

| Lactarius blennius | Blennione (green pigment) | Not specified | Not specified |

| Lactarius necator | Pungent sesquiterpenes | Not specified | Not specified |

| Lactarius piperatus | Pungent sesquiterpenes | Not specified | Not specified |

| Lactarius rufus | Pungent sesquiterpenes | Not specified | Not specified |

| Lactarius vellereus | Pungent sesquiterpenes | Not specified | Not specified |

Table 2: this compound Occurrence in Marine Organisms

| Organism | Phylum | Class | Location (Examples) | Identified Pigment | Color Association |

| Hymedesmia paupertas | Porifera | Demospongiae | North Atlantic, Mediterranean Sea (off Tunisia) | This compound | Blue/Green |

Table 3: Historical Milestones in Azulene and this compound Research

| Approximate Year/Period | Event / Discovery | Key Figures/Techniques Involved |

| 15th Century | Azure-blue chromophore obtained from German chamomile. | Early distillation methods. |

| 1863 | Naming of "Azulene" by Septimus Piesse. | - |

| 1937 | First organic synthesis of azulene. | Placidus Plattner. |

| ~1906 | Development of liquid-solid chromatography. | M.S. Tswett. |

| 1935 | Isolation of lactaroviolin from Lactarius species. | Willstaedt. |

| 1954 | Isolation and structure elucidation of this compound from Lactarius deliciosus. | Sorm et al. |

| Mid-20th Century Onwards | Advancements in spectroscopic techniques (MS, NMR, IR) for structural determination. | Various researchers. |

| Late 20th/Early 21st Century | Isolation of this compound from marine sponge Hymedesmia paupertas. | Volent et al., Johnsen et al. (hyperspectral imaging studies). |

Elucidation of the Chemical Structure of Lactarazulene

The definitive determination of the molecular structure of Lactarazulene (7-isopropenyl-1,4-dimethylazulene) is a result of the evolution of analytical chemistry, progressing from classical chemical degradation and early spectroscopic methods to sophisticated, high-resolution techniques. This process provides a clear example of how advancing technology enables a more precise and unambiguous understanding of complex organic molecules.

Biosynthetic Pathways of Lactarazulene

Isoprenoid Pathway Precursors and Enzymatic Processing in Fungi

The biosynthesis of all terpenoids, including sesquiterpenes like lactarazulene, begins with simple five-carbon (C5) precursor units. In fungi, these universal building blocks are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net The condensation of these C5 units is catalyzed by prenyltransferase enzymes.

For the formation of sesquiterpenes (C15), two molecules of IPP are sequentially added to one molecule of DMAPP. This chain elongation process yields geranyl diphosphate (GPP, C10) as an intermediate, which is then converted to farnesyl diphosphate (FPP, C15). mdpi.com FPP is the direct and crucial precursor for the vast diversity of sesquiterpenoid skeletons found in nature. nih.govbrainkart.com

The generation of the specific carbon skeleton of a sesquiterpenoid is then carried out by a class of enzymes known as terpene synthases or cyclases. In fungi, Class I sesquiterpene synthases utilize divalent metal ions, such as Mg²⁺, to facilitate the removal of the diphosphate group from FPP. researchgate.net This ionization event generates a reactive farnesyl carbocation, which initiates a cascade of cyclization and rearrangement reactions within the enzyme's active site, ultimately leading to the formation of a specific, stable sesquiterpene hydrocarbon scaffold. researchgate.netnih.gov

| Precursor/Intermediate | Carbon Number | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5 | Basic building block |

| Dimethylallyl Diphosphate (DMAPP) | C5 | Initiator unit for chain elongation |

| Geranyl Diphosphate (GPP) | C10 | Intermediate in FPP synthesis |

| Farnesyl Diphosphate (FPP) | C15 | Direct precursor to sesquiterpenoids |

Role of the Mevalonate (B85504) Pathway in Sesquiterpenoid Biogenesis

Fungi, like other eukaryotes, exclusively utilize the mevalonate (MVA) pathway to produce the essential isoprenoid precursors, IPP and DMAPP. researchgate.netnih.gov This metabolic route begins with the fundamental molecule acetyl-CoA. researchgate.netwikipedia.org

The key steps of the MVA pathway are as follows:

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org

Reduction to Mevalonate: HMG-CoA is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase. This is a critical rate-limiting step in the pathway. wikipedia.org

Phosphorylation and Decarboxylation: Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation reaction, to yield IPP. wikipedia.org

Isomerization: The enzyme isopentenyl diphosphate isomerase interconverts IPP and DMAPP, providing the necessary balance of the two C5 units for subsequent chain elongation to FPP. researchgate.net

The entire process ensures a steady supply of FPP, the substrate required by sesquiterpene synthases to generate the diverse carbon skeletons that are the foundation of compounds like this compound. mdpi.com Research has indicated that some fungi may increase the production of specific isoprenoids by duplicating genes of the early MVA pathway within specific biosynthetic gene clusters. umn.edu

Proposed Enzymatic Transformations from Protoilludane Skeleton to Azulene (B44059) in Lactarius

The direct biogenetic precursor to azulene-type sesquiterpenoids in fungi is believed to be derived from the protoilludane skeleton. nih.gov The formation of the protoilludane core itself is a result of the cyclization of FPP. The process is initiated by the formation of a humulyl cation, which then undergoes further rearrangement and cyclization to yield the characteristic 4/6/5 ring-fused protoilludane structure. nih.gov

While the precise enzymatic steps leading from a protoilludane-type precursor to this compound in Lactarius species have not been fully elucidated, the proposed pathway involves a series of oxidative reactions and rearrangements. It is hypothesized that specific enzymes, likely cytochrome P450 monooxygenases and oxidoreductases, modify the protoilludane scaffold. umn.edu These modifications would lead to bond cleavage and skeletal rearrangement, ultimately transforming the protoilludane framework into the distinctive fused five- and seven-membered ring system of the azulene core.

In some Lactarius and Russula species, sesquiterpenes are stored in an inactive form, such as stearoylvelutinal. researchgate.net Upon tissue injury, enzymatic processes are triggered, converting these precursors into a variety of bioactive sesquiterpenoids. researchgate.net A similar mechanism of enzymatic activation of a stable precursor upon injury could be responsible for the formation or release of this compound and related colorful pigments.

Comparative Biosynthetic Studies with Related Azulene Natural Products

Azulene-type sesquiterpenoids are considered chemotaxonomic markers for the genus Lactarius. nih.gov Several species within this genus are known for producing these colorful pigments, often as a response to physical injury. nih.gov

Lactarius indigo (B80030) : The characteristic blue color of this mushroom is attributed to (7-isopropenyl-4-methylazulen-1-yl)methyl stearate (B1226849), an azulene derivative. wikipedia.org Its biosynthesis is thought to proceed from a sesquiterpene precursor that is structurally very similar to matricin, which is the precursor for chamazulene (B1668570) in chamomile plants. wikipedia.org

Lactarius deliciosus : This species produces a variety of azulene and dihydroazulene (B1262493) pigments, including lactaroviolin (B1209813). nih.govresearchgate.net Studies have isolated several related compounds, such as 7-isopropenyl-4-methyl-azulene-1-carboxylic acid and 15-hydroxy-3,6-dihydrothis compound, from its fruiting bodies. bohrium.comnih.gov The structural similarities among these compounds suggest they share a common biogenetic origin, likely from the same protoilludane-derived precursor, but are diversified by the action of different tailoring enzymes (e.g., oxidases, reductases, transferases) in the terminal steps of the pathway.

The presence of a suite of structurally related azulene sesquiterpenoids across different Lactarius species points to a conserved core biosynthetic pathway that is then modified by species-specific enzymes to produce the unique pigment profile of each mushroom.

| Compound Name | Organism | Structural Feature |

|---|---|---|

| This compound derivative ((7-isopropenyl-4-methylazulen-1-yl)methyl stearate) | Lactarius indigo | Azulene core with stearate ester |

| Lactaroviolin | Lactarius deliciosus | Azulene core |

| 7-isopropenyl-4-methyl-azulene-1-carboxylic acid | Lactarius deliciosus | Azulene core with carboxylic acid |

| Chamazulene (precursor: matricin) | Chamomile (plant) | Azulene core |

Chemical Synthesis Approaches to Lactarazulene and Analogues

Total Synthesis Strategies for the Azulene (B44059) Core Structure

The azulene nucleus, a bicyclo[5.3.0]decapentaene system, is non-alternant and possesses a unique charge distribution, with the five-membered ring bearing a partial negative charge and the seven-membered ring a partial positive charge. This electronic characteristic dictates its reactivity, often leading to electrophilic substitution primarily at the 1- and 3-positions and nucleophilic attack at the 2-, 4-, 6-, and 8-positions wikipedia.org. Over the years, several general strategies have been devised for the total synthesis of the azulene core:

Cycloaddition Reactions: A prominent method involves the [8+2] cycloaddition of cycloheptatriene (B165957) derivatives with dienophiles. Specifically, 2H-cyclohepta[b]furan-2-ones have proven to be versatile precursors, reacting with electron-rich olefins like enol ethers or enamines to construct the azulene framework nih.govresearchgate.net. These reactions often proceed through initial cycloaddition followed by decarboxylation and aromatization steps.

Annulation Strategies: Annulation reactions, which build rings onto existing cyclic systems, are also crucial. The condensation of cyclopentadiene (B3395910) derivatives with suitable C5 synthons, or the reaction of Zincke aldehyde derivatives with cyclopentadienyl (B1206354) anions, are classic approaches to forming the fused bicyclic system wikipedia.orgmdpi.com.

Ring Expansion and Contraction: Strategies involving ring expansion of five-membered rings or ring contraction of larger systems have also been employed. For instance, reactions involving tropylium (B1234903) or cycloheptatriene precursors, sometimes coupled with carbene insertions or rearrangements, can lead to the azulene skeleton wikipedia.orgmdpi.com.

Transition Metal-Catalyzed Cyclizations: More modern approaches utilize transition metal catalysis, such as palladium-catalyzed Suzuki-Miyaura coupling followed by cyclization, to assemble complex polycyclic aromatic hydrocarbons incorporating the azulene unit mdpi.com.

Table 1: General Strategies for Azulene Core Synthesis

| Strategy Type | Key Precursors/Reagents | Core Reaction Mechanism | Notes |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones, Enol ethers/Enamines | Cycloaddition, Decarboxylation, Aromatization | Versatile for introducing substituents; often requires high temperatures nih.govresearchgate.net. |

| Annulation of Cyclopentadienes | Cyclopentadienes, C5-synthons | Condensation, Cyclization | Classic approach; regioselectivity can be an issue with substituted cyclopentadienes wikipedia.orgmdpi.com. |

| Zincke Aldehyde Chemistry | Zincke aldehyde derivatives, Cyclopentadienyl anions | Condensation, Cyclization | Provides access to substituted azulenes mdpi.com. |

| Cycloheptatriene-based Routes | Cycloheptatriene derivatives, Dienophiles (e.g., ketenes) | Cycloaddition, Rearrangement, Dehydrohalogenation | Established methods, often involving multiple steps wikipedia.orgmdpi.com. |

| Metal-Catalyzed Cyclizations | Arylboronates, Aromatic halides, Alkenes | Cross-coupling (e.g., Suzuki-Miyaura), Cyclization | Enables assembly of complex polycyclic systems; offers control over connectivity mdpi.com. |

Specific Synthetic Routes to Lactarazulene and its Isomers

This compound itself has been identified as a pigment in Lactarius species, often co-occurring with lactaroviolin (B1209813). Historically, its structure was elucidated through chemical degradation and spectroscopic methods nzdr.ruresearchgate.net. One of the earliest described synthetic pathways to this compound involves its identification as dehydroguaiazulene. This suggests that a key intermediate would be a guaiazulene (B129963) derivative bearing a functional group that can be converted to the azulene system. Specifically, a Wolff-Kishner reduction of a suitable aldehyde precursor has been reported to yield this compound nzdr.ru. This implies a synthetic strategy that first constructs a guaiazulene skeleton with an aldehyde functionality at a specific position, followed by reduction to achieve the aromatic azulene core.

While detailed total syntheses of this compound are not as extensively documented in the provided search results as general azulene synthesis, the principles of sesquiterpenoid synthesis and azulene core construction are directly applicable. Research into related azulene pigments and guaianolides provides insights into potential synthetic targets and strategies. The isolation of various related azulene compounds from natural sources, such as different red-colored azulene pigments from Lactarius species, indicates the diversity of structures that can be accessed and may inspire the synthesis of this compound isomers or derivatives researchgate.net.

Stereochemical Control and Regioselectivity in Azulene Synthesis

Achieving precise control over regioselectivity (the preferred site of reaction) and stereochemistry (the three-dimensional arrangement of atoms) is paramount in the synthesis of complex molecules like this compound.

Regioselectivity: The inherent electronic distribution of the azulene core influences regioselectivity. For instance, electrophilic substitutions typically favor the 1- and 3-positions wikipedia.org. However, the presence of substituents can significantly alter this reactivity. Lewis acid catalysis, such as the use of BF₃·OEt₂ in the reaction of azulene with aziridines, has been shown to promote regioselective ring-opening and conjugate addition, leading to phenethylamine-azulene conjugates, often with high regioselectivity at specific positions of the azulene ring researchgate.netmdpi.com. The choice of starting materials and reaction conditions can also dictate regiochemical outcomes; for example, using substituted cyclopentadienes can lead to mixtures of positional isomers of monosubstituted azulenes depending on the nature of the substituent mdpi.com.

Stereochemical Control: While many azulene syntheses focus on the aromatic core, the synthesis of sesquiterpenoids like this compound often involves chiral centers. Achieving stereoselective synthesis requires employing reactions that create specific stereoisomers. This can be accomplished through:

Chiral Auxiliaries or Catalysts: Utilizing chiral reagents or catalysts can direct the stereochemical course of a reaction, favoring the formation of one enantiomer or diastereomer over others rsc.org.

Stereospecific Reactions: Employing reactions known to proceed with a defined stereochemical outcome, such as SN2 reactions that invert stereochemistry at the reaction center, allows for predictable control reddit.com.

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors can also establish the desired stereochemistry early in the synthetic route.

Isomer Engineering: In broader contexts of related compounds, the synthesis of constitutional isomers is recognized as an effective strategy to fine-tune molecular structure and performance, highlighting the importance of controlling positional isomerism nih.gov.

Development of Novel Synthetic Methodologies for Sesquiterpenoids

The synthesis of sesquiterpenoids, a broad class of natural products derived from three isoprene (B109036) units, is an active area of research, with ongoing efforts to develop novel and efficient methodologies. These advancements are highly relevant to the synthesis of this compound and its related compounds.

Radical-Based Approaches: Radical chemistry has emerged as a powerful tool for installing oxygen functionalities and constructing complex carbocyclic frameworks in sesquiterpenoids. Methods employing radical reactions for allylic hydroxylations, hydrations, and C-H oxidations are being developed, aiming to mimic the efficiency of enzymatic monooxygenases in natural product biosynthesis rsc.org. These approaches can address challenging oxidative decorations of sesquiterpenoid skeletons.

Cascade and Domino Reactions: Cascade or domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. Novel cascade cyclizations, for instance, have been utilized to construct complex sesquiterpenoid skeletons, sometimes leading to structure revisions of natural products researchgate.net.

Metalation and Cyclization Strategies: Metalation of readily available precursors, such as limonene, followed by cyclization reactions represents a novel approach to access specific sesquiterpene classes, like bisabolane (B3257923) sesquiterpenes acs.org. These methods can provide efficient routes to complex carbon frameworks.

Asymmetric Synthesis: The development of asymmetric total syntheses for sesquiterpenoids is crucial for accessing enantiomerically pure compounds. This involves employing enantioselective catalysis or chiral auxiliaries to control the formation of stereocenters researchgate.netnih.gov.

These evolving methodologies provide chemists with increasingly sophisticated tools to tackle the synthetic challenges posed by sesquiterpenoids, including the azulene-containing this compound.

Compound List

this compound

Dehydroguaiazulene

Guaiazulene

Lactaroviolin

Azulene

Cyclopentadiene

Cycloheptatriene

2H-Cyclohepta[b]furan-2-one

Enol ethers

Enamines

Zincke aldehyde derivatives

Cyclopentadienyl anion

Aziridines

Phenethylamine-azulene conjugates

Limonene

Bisabolane sesquiterpenes

Sesquiterpenoids

Guaianolides

(+)-Aristolochene

Farnesyl diphosphate (B83284)

Germacryl cation

Eudesmyl cation

Nerolidyl diphosphate

Trichodiene

Nakijinols A, B, E-G

(+)-5-methyl Wieland-Miescher ketone

Illisimonin A

Peribysins A and B

Frustulosin

Stevastelins B3 and C3

Hirsutene

Hirsutic acid C

Hypnophilin

Coriolin

Azupyrene

Benz[a]azulenes

Azuleno[2,1-a]naphthalene

Azuleno[2,1-a]phenanthrene

Azuleno[2,1-a]anthracene

Azuleno[7,8,1-cde]azulene

Azuleno[2,1-e]azulene

Benz[f]azulene

Biological Activities and Mechanistic Investigations of Lactarazulene

In Vitro Studies on Cellular Systems

Research into the biological activities of compounds often begins with in vitro studies using cellular systems to understand their effects at a fundamental level. These studies aim to elucidate mechanisms of action, cellular responses, and potential therapeutic applications.

Antioxidants play a crucial role in cellular health by neutralizing reactive oxygen species (ROS), which are byproducts of normal metabolism that can cause cellular damage if their levels become excessive, leading to oxidative stress. Modulation of ROS levels is a key factor in maintaining cellular homeostasis and preventing disease nmb-journal.commdpi.comsmw.chfrontiersin.org. The Keap1/Nrf2/ARE signaling pathway is a central regulator of cellular antioxidant and detoxification responses aginganddisease.org. While general mechanisms of antioxidant activity involve scavenging free radicals and promoting endogenous antioxidant defenses, specific in vitro studies detailing Lactarazulene's direct antioxidant activity or its modulation of ROS levels were not found within the provided search results.

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer (PS), light of a specific wavelength, and oxygen to generate cytotoxic reactive species, primarily singlet oxygen, which can lead to cell death nih.gov. The efficacy of PDT is dependent on the photosensitizer's ability to absorb light and its subsequent photochemical reactions eur.nlthno.org. Light penetration into tissues is also a critical factor, influenced by wavelength and tissue optical properties nih.govresearchgate.net. Specific research detailing this compound's properties as a photosensitizer, its light absorption profiles, or its photodynamic effects in cellular systems was not identified in the provided search results.

Inflammation is a complex biological response, and understanding how compounds modulate inflammatory pathways in mammalian cells is vital for developing anti-inflammatory therapies. Mechanisms can involve the regulation of cytokine production, signaling pathways like NF-κB, or the response to cellular stress aginganddisease.orgfrontiersin.orgnih.govnih.gov. For instance, certain compounds have been shown to reduce inflammatory mediators such as TNF-α and IL-6 nih.gov, or inhibit key degradation pathways like IkB-α nih.gov. Mesenchymal stem cells (MSCs) have also demonstrated anti-inflammatory properties through various mechanisms, including immunomodulation nih.gov. However, specific in vitro studies detailing the anti-inflammatory mechanisms of this compound in mammalian cells were not found in the provided search results.

Genotoxicity refers to the ability of a substance to damage genetic material (DNA), potentially leading to mutations. In vitro assays, such as the Ames test, micronucleus assay, and comet assay, are standard methods used to assess mutagenicity and DNA damage chemsafetypro.comgentronix.co.uktoxys.com. These assays help identify compounds that may pose a risk by directly interacting with DNA or causing chromosomal aberrations nih.govmdpi.com. While these in vitro methods are crucial for safety evaluations, specific data regarding the mutagenicity or DNA-damaging potential of this compound was not available in the provided search results.

Molecular Interactions with Biological Targets

Identifying how a compound interacts with specific biological targets, such as proteins or enzymes, is fundamental to understanding its mechanism of action and potential therapeutic effects. Modern drug discovery employs various computational and experimental techniques, including molecular docking and structure-based drug design, to predict and validate these interactions lifechemicals.comnih.govnih.gov. These studies aim to identify molecules that can modulate the activity of disease-related targets, such as protein-protein interactions lifechemicals.com. However, specific research detailing this compound's molecular interactions with biological targets was not found within the provided search results.

Ecological Roles: Chemical Defense and Interspecies Communication

Chemical cues play a significant role in ecological interactions, mediating behaviors such as competition, reproduction, and defense between species nih.gov. Fungi, in particular, produce a diverse array of secondary metabolites that can serve ecological functions, including defense against herbivores or pathogens researchgate.net. Some fungal pigments have been hypothesized to possess photoactivated defense strategies, where light exposure triggers a defensive response researchgate.net. While specific studies on this compound's ecological roles were not found, research into fungal pigments and their potential phototoxicity in species like Lactarius spp. suggests that compounds derived from these organisms may be investigated for their roles in chemical defense and interspecies communication researchgate.net.

Chemical Modification and Structure Activity Relationship Sar Studies

Design and Synthesis of Lactarazulene Derivatives and Analogues

The design and synthesis of this compound derivatives are centered on modifying its core structure, guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene), to explore and optimize biological activity. This compound itself is an aldehyde derivative of guaiazulene, and further modifications often involve this aldehyde group or other positions on the azulene (B44059) rings. rsc.org Synthetic strategies typically leverage the reactivity of the guaiazulene core to introduce a wide array of functional groups and build more complex analogues.

Key synthetic approaches include:

Modification of the C4-Methyl Group: The protons on the C4 methyl group of the guaiazulene scaffold exhibit acidity that can be exploited for selective functionalization. This allows for the introduction of groups like aldehydes, which serve as versatile building blocks for further derivatization through alkenylation, reduction, and condensation reactions. rsc.orgbath.ac.uk

Condensation Reactions: The aldehyde functionality, as seen in this compound, is a prime site for Claisen-Schmidt condensation to form chalcones. By reacting the azulene aldehyde with various acetophenones, a library of azulene-based chalcones can be synthesized, introducing diverse aryl substituents. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Sonogashira and Yamamoto couplings, are employed to synthesize azulene-containing polymers and complex polycyclic aromatic compounds. These methods allow for the precise construction of extended conjugated systems, which can significantly alter the electronic and, consequently, the biological properties of the molecule. nih.gov

Introduction of Heterocyclic Moieties: Derivatives are often created by incorporating nitrogen-, oxygen-, or sulfur-containing heterocycles. For instance, guaiazulene substituted with a morpholine (B109124) ring has been synthesized and studied for its anticancer properties. researchgate.net Similarly, pyrazolopyridine and other heterocyclic systems can be appended to the core structure to modulate activity. nih.gov

These synthetic efforts aim to create libraries of compounds with systematic variations in their structure, which are essential for comprehensive SAR studies. The goal is to produce analogues that may exhibit improved potency, selectivity, or pharmacokinetic profiles compared to the parent compound. nih.gov

Systematic Evaluation of Structural Variations on Biological Function

Once a library of this compound analogues is synthesized, a systematic evaluation is conducted to determine how structural changes affect their biological function. This process is fundamental to establishing a clear structure-activity relationship. mans.edu.eg The evaluation involves a battery of in vitro and in vivo assays to screen for various biological activities, such as anti-inflammatory, antiviral, cytotoxic, and antioxidant effects. nih.govnih.gov

Key findings from SAR studies on guaiazulene derivatives, which are directly applicable to the this compound scaffold, reveal several important trends:

Influence of Substituents on Cytotoxicity: The introduction of different functional groups significantly impacts the antiproliferative activity of the azulene core. For example, certain condensation derivatives of guaiazulene have shown selective cytotoxicity against leukemia cell lines (K562) with IC50 values in the low micromolar range. nih.govresearchgate.net In contrast, the introduction of specific oxygen, nitrogen, or sulfur atoms into alkyl side chains has been observed to slightly reduce cytotoxicity. researchgate.net

Role of Specific Moieties in Antiviral and Anti-inflammatory Activity: The addition of a chalcone (B49325) moiety to the guaiazulene structure has been shown to yield compounds with potent anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. nih.govresearchgate.net Other modifications have led to derivatives with significant antiviral activity against the influenza A virus. nih.gov

Impact of Aryl Substituents: In benzylideneacetophenone (chalcone) derivatives, the nature and position of electron-donating groups on the aryl rings (rings A and B) play a crucial role. The presence of such groups in the para-position tends to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov

Effect of Halogenation and Heterocyclic Groups: Studies on other bioactive scaffolds have shown that the introduction of halogens can increase antioxidant properties. nih.gov For azulenes, substituting the core with moieties like morpholine can lead to high tumor specificity and apoptosis-inducing activity. researchgate.net

The data gathered from these systematic evaluations allow researchers to build a qualitative and quantitative understanding of the SAR, which is essential for the next stage of rational drug design.

Table 1: Representative Structure-Activity Relationship of Guaiazulene Derivatives

| Compound Series | Key Structural Modification | Observed Biological Activity | Potency/Efficacy Example | Reference |

|---|---|---|---|---|

| Condensation Derivatives | Condensation with aromatic aldehydes | Selective Cytotoxicity | IC50 = 5.14 μM against K562 cells | nih.govresearchgate.net |

| Chalcone Analogues | Chalcone moiety attached to azulene core | Anti-inflammatory | 34.29% inhibition in zebrafish model | nih.govresearchgate.net |

| Flavonoid Hybrids | Flavonoid structure integrated with azulene | PPARγ Agonist Activity | Strongly agitates PPARγ pathway at 20 μM | nih.gov |

| Series I Derivatives | Undisclosed specific modification | Antiviral (Influenza A) | IC50 = 17.5 μM | nih.govresearchgate.net |

| Morpholine-Substituted | Morpholine ring addition | Anticancer (Oral Squamous Cell Carcinoma) | High tumor specificity and apoptosis induction | researchgate.net |

Computational Modeling and Chemoinformatics in SAR Elucidation

Computational modeling and chemoinformatics are indispensable tools for elucidating the complex relationships between the structure of this compound derivatives and their biological activity. nih.gov These in silico methods provide insights that are often difficult to obtain through experimental means alone, helping to rationalize observed SAR data and predict the activity of novel compounds. nih.gov

Key computational approaches used in the study of azulene-based compounds include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, thermodynamic, and topological properties), researchers can build predictive models. mdpi.com For instance, a QSAR model might reveal that the antimalarial activity of a compound series is strongly correlated with a combination of its dipole moment, electronic potential, and partition coefficient. mdpi.com Such models can then be used to forecast the activity of newly designed this compound analogues, prioritizing the most promising candidates for synthesis.

Molecular Docking: This technique simulates the binding of a ligand (the azulene derivative) to the active site of a biological target, such as an enzyme or receptor. researchgate.net Docking studies can predict the preferred binding orientation and estimate the binding affinity. This information helps to explain why certain structural modifications enhance activity while others diminish it. For example, docking could reveal that an added functional group forms a crucial hydrogen bond with an amino acid residue in the target's active site, thereby increasing binding affinity and biological effect. mdpi.com

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model serves as a template for designing new molecules that fit the required spatial and electronic profile. mdpi.com

In Silico ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed derivatives. These predictions help to identify candidates with good drug-like properties early in the design process, reducing the likelihood of late-stage failures. nih.gov

By integrating these computational methods, researchers can move from simply observing SAR to understanding the underlying molecular mechanisms, which is a cornerstone of modern drug discovery. mdpi.com

Rational Design Principles for Novel Azulene-Based Bioactive Scaffolds

The culmination of synthetic efforts, systematic biological evaluation, and computational analysis leads to the formulation of rational design principles. These principles guide the creation of novel, highly effective bioactive scaffolds based on the azulene framework. mdpi.comresearchgate.net

Based on studies of this compound and related compounds, several key design principles have emerged:

Scaffold Hopping and Bioisosteric Replacement: One strategy involves replacing parts of the azulene scaffold with other chemical groups (bioisosteres) that retain similar steric and electronic properties but may improve potency or pharmacokinetic profiles. This allows for the exploration of new chemical space while preserving the key interactions with the biological target.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. Molecular docking and dynamic simulations can be used to design derivatives that fit precisely into the target's binding site, maximizing favorable interactions and leading to higher potency and selectivity. mdpi.com

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then linking them together or growing them to create a more potent lead compound. The azulene core itself can be considered a key fragment to which other bioactive fragments are attached.

Exploitation of Conjugation and Electronic Properties: The unique electronic structure of the azulene ring system can be modulated by adding substituents that alter its electron density and conjugation. nih.govmdpi.com This can be used to fine-tune the molecule's reactivity and interaction with biological targets, as well as its photophysical properties for applications in areas like photodynamic therapy. researchgate.net

By applying these rational design principles, medicinal chemists can more efficiently navigate the vast chemical space to develop novel azulene-based compounds, like derivatives of this compound, with optimized therapeutic potential for a wide range of diseases. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of Lactarazulene

Chromatographic Techniques

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent detection of individual compounds like Lactarazulene. These techniques exploit differences in the physical and chemical properties of analytes to achieve separation.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone in the analysis of many organic compounds, including pigments and natural products advancechemjournal.comopenaccessjournals.com. HPLC operates by passing a liquid mobile phase through a column packed with a stationary phase, separating components of a sample based on their differential interactions with these phases openaccessjournals.comelgalabwater.com. This technique is highly versatile and can be applied to a broad range of substances, enabling both qualitative identification and quantitative analysis openaccessjournals.comsigmaaldrich.com.

HPLC systems typically consist of a solvent reservoir, pump, injector, column, and detector advancechemjournal.comopenaccessjournals.com. Various detection methods can be coupled with HPLC, including UV-Visible (UV-Vis) spectroscopy and mass spectrometry (MS), significantly enhancing its analytical power advancechemjournal.comopenaccessjournals.comelgalabwater.commeasurlabs.com. For pigment characterization, HPLC coupled with UV-Vis detection, such as Diode-Array Detection (HPLC-DAD), is often employed. HPLC-DAD allows for the simultaneous measurement of absorbance across a spectrum of wavelengths as compounds elute from the column, providing spectral information that aids in identification and purity assessment measurlabs.com. Research into fungal pigments, including those related to azulenes, has utilized UV-Vis spectroscopy to characterize absorption properties, with azulene (B44059) derivatives typically showing absorption in the range of 250–400 nm dergipark.org.tr. HPLC-MS and its more advanced form, HPLC-MS/MS, are particularly powerful for trace analysis, offering high sensitivity and selectivity for complex samples nih.govnih.govsemanticscholar.orgresearchgate.net.

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile organic compounds. It involves vaporizing the sample and separating its components as they are carried through a column by an inert carrier gas thermofisher.com. When coupled with Mass Spectrometry (MS), GC-MS becomes a potent tool for both identification and quantification thermofisher.comwikipedia.org. The mass spectrometer fragments the eluted compounds and separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound thermofisher.com.

GC-MS is widely applied in various fields, including environmental monitoring, food analysis, and forensic science, for identifying and quantifying a broad spectrum of substances such as pesticides, steroids, and fatty acids thermofisher.com. It is particularly valuable for identifying unknown compounds by comparing their mass spectra against extensive spectral libraries, such as the NIST library unar.ac.id. While GC-MS is highly effective for volatile compounds, less volatile or thermally labile compounds like this compound might require derivatization to increase their volatility and thermal stability for GC analysis mdpi.com. Predicted GC-MS spectra for this compound are available, providing a reference for potential fragmentation patterns and m/z values hmdb.ca. GC-MS is also recognized for its specificity, often serving as a "gold standard" in forensic substance identification wikipedia.org.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative and semi-quantitative analysis sigmaaldrich.commerckmillipore.comlibretexts.org. It involves applying a sample to a thin layer of adsorbent material (stationary phase) coated on a plate (e.g., glass, plastic, or aluminum). A mobile phase solvent is then allowed to ascend the plate via capillary action, separating the sample components based on their differential affinities for the stationary and mobile phases sigmaaldrich.commerckmillipore.com. TLC is versatile and can be used to analyze a wide array of compound classes sigmaaldrich.com. Its applications include checking the purity of compounds and monitoring reaction progress.

Capillary Electrophoresis (CE): Capillary Electrophoresis is a separation technique that utilizes a high electric field applied across a narrow, buffer-filled capillary tube to separate analytes based on their charge, size, and hydrophobicity nvkc.nlclinicallab.com. CE offers high resolution, speed, and sensitivity, often requiring minimal sample volumes clinicallab.com. Detection in CE is commonly performed using UV-Vis detectors, though other methods are also available sepscience.com. CE has found applications in areas such as genetic analysis, forensic toxicology, and the analysis of proteins and dyes clinicallab.comyoutube.comthermofisher.com. While specific studies detailing this compound analysis by CE were not found, the technique's ability to separate charged molecules makes it a potential method for analyzing related compounds or derivatives, especially if they possess ionic properties.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the detection and quantification of compounds, particularly at trace levels nih.govsemanticscholar.orgresearchgate.netca.govlcms.cz. This hyphenated technique combines the separation power of LC with the identification and quantification capabilities of MS/MS. In LC-MS/MS, compounds are first separated by LC, then introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on specific precursor-to-product ion transitions using multiple reaction monitoring (MRM) ca.gov.

LC-MS/MS is considered a gold standard for the analysis of complex mixtures and difficult-to-volatile compounds, offering enhanced sensitivity and selectivity compared to single-stage MS nih.govresearchgate.netlcms.cz. It is extensively used for pesticide analysis in environmental samples, the quantification of nitrosamines in pharmaceuticals, and for pharmacokinetic and toxicological studies researchgate.netca.govlcms.cz. The ability of LC-MS/MS to perform direct injection without extensive sample preparation in some matrices also offers a significant advantage semanticscholar.org.

Spectroscopic Techniques

Spectroscopic methods provide information about the molecular structure and electronic properties of compounds by analyzing their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing colored compounds, including pigments like this compound, by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum dergipark.org.trnih.govjbclinpharm.org. The absorption pattern, or spectrum, is characteristic of a compound's electronic structure and can be used for identification and quantification jbclinpharm.org.

As mentioned, UV-Vis spectroscopy is frequently coupled with chromatographic techniques, such as HPLC, to provide detection and spectral data for eluted compounds advancechemjournal.comopenaccessjournals.comelgalabwater.commeasurlabs.com. For natural pigments derived from mushrooms, UV-Vis spectrophotometry has been employed to examine absorbance properties, revealing characteristic absorption peaks that aid in identifying the types of colorants present dergipark.org.trmostwiedzy.pl. Studies on fungal extracts containing azulene derivatives have reported UV-Vis absorption spectra in the range of 250–400 nm dergipark.org.tr. This technique is valuable for confirming the presence of chromophores within molecules and can be used to quantify analytes by correlating absorbance intensity with concentration, following the Beer-Lambert law jbclinpharm.org.

Compound List

this compound

Azulene and its derivatives

N-acyl-L-homoserine lactones (AHLs)

4-hydroxy-2-alkylquinolines (HAQs)

Steroids

Pesticides

Nitrosamines

Fatty acids

Anilines

Neobonellin

Bonellin

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a well-established, non-destructive technique used to identify materials based on their unique vibrational signatures muanalysis.comedinst.comri.se. When infrared radiation interacts with a sample, specific wavelengths are absorbed, corresponding to the vibrational energies of the molecule's chemical bonds. These absorption bands are characteristic of particular functional groups, allowing for the identification and structural elucidation of compounds by comparing the obtained spectrum to known spectral databases edinst.com.

For this compound, FTIR analysis has been employed to confirm its presence and characterize its molecular structure. Studies have identified characteristic absorption peaks that are indicative of its chemical makeup. For instance, research has reported infrared characteristic absorption peaks for this compound at approximately 1523 cm⁻¹ and 1421 cm⁻¹, which are associated with C=C double bonds within the molecule. Additionally, an absorption peak at 2924 cm⁻¹ is indicative of C-H stretching vibrations google.com. While specific comprehensive IR spectra for this compound are not widely detailed in all accessible literature, the general principles of FTIR allow for the identification of functional groups present in sesquiterpenes, which include various C-H, C=C, and C-O bonds depending on the specific structure and any oxygen-containing functionalities researchgate.netijcmas.com. The presence of an azulene core, a non-benzenoid aromatic system, contributes to specific vibrational modes that can be detected via IR spectroscopy.

Table 1: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group Indication | Reference |

| 2924 | C-H stretching | google.com |

| 1523 | C=C double bond | google.com |

| 1421 | C=C double bond | google.com |

Note: These peaks are reported for this compound or its related azulene structure. Comprehensive spectral data may vary based on sample purity and measurement conditions.

Immunoassays and Other Rapid Detection Platforms

Currently, there is no direct evidence in the provided literature to suggest the development or widespread use of specific immunoassays or rapid detection platforms tailored for this compound. Immunoassays typically rely on antibodies that bind to specific antigens, which are more commonly developed for larger biomolecules like proteins, peptides, or specific epitopes. While biosensors are a broad category of analytical tools that convert biological responses into measurable signals, and various rapid detection methods exist for different analytes, specific applications for this compound in these formats have not been prominently reported in the reviewed sources. Research in fungal metabolite detection often focuses on molecular methods or chromatography coupled with mass spectrometry for identification and quantification thermofisher.com.

Applications in Natural Product Profiling and Quality Control

This compound plays a significant role in the natural product profiling of fungi, particularly within the Lactarius genus. It is recognized as one of the characteristic blue pigments found in species such as Lactarius deliciosus and Lactarius deterrimus dergipark.org.trdokumen.pubczechmycology.orgresearchgate.netresearchgate.netczechmycology.org. These pigments are often formed enzymatically as a response to damage to the mushroom's tissues, indicating metabolic pathways unique to these fungi czechmycology.orgczechmycology.org.

For quality control purposes, especially if Lactarius mushrooms or their extracts are intended for use in food, traditional medicine, or as natural colorants, the identification and quantification of key compounds like this compound can be important. Its presence can confirm the origin and authenticity of a product. The development of analytical methods, including chromatographic techniques coupled with spectroscopic detection (like HPLC-UV/Vis or HPLC-MS), allows for the accurate profiling and quantification of this compound within complex natural matrices thermofisher.com. This is crucial for ensuring consistency and quality in products derived from these fungal sources.

Table 2: Occurrence of this compound in Lactarius Species

| Species | Reported Occurrence of this compound | Notes | Reference |

| Lactarius deliciosus | Present | Identified as a major blue pigment; found in European specimens. | dergipark.org.trdokumen.pubczechmycology.orgresearchgate.netresearchgate.netczechmycology.org |

| Lactarius deterrimus | Present | Isolated from specimens; believed to be formed enzymatically. | czechmycology.orgczechmycology.org |

| Lactarius sanguifluus | Present | Mentioned in relation to natural dyes and pigments. | dergipark.org.tr |

| Lactarius indigo (B80030) | Mentioned as a blue Lactarius | While L. indigo is known for its blue latex, specific mention of this compound is less direct in these results. | researchgate.net |

Compound List

this compound

Azulene

Dihydroazulene (B1262493) alcohol

Lactarofulvene

Verdazulene

Lactarol

Lactardial

Lactaronecatorin A (blennin C)

7-Isopropenyl-1,4-dimethylazulene (this compound)

Future Research Directions and Unexplored Avenues in Lactarazulene Research

Advanced Biosynthetic Pathway Elucidation and Engineering

Understanding the complete biosynthetic pathway of Lactarazulene in Lactarius species is a critical next step. This involves identifying the specific genes and enzymes responsible for its formation, from the initial sesquiterpenoid precursor to the final azulene (B44059) structure. Techniques such as genomics, transcriptomics, and proteomics can be employed to identify candidate genes encoding terpene synthases, oxidases, and other modifying enzymes. Once identified, these genes could be heterologously expressed in microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) to enable the production of this compound or its intermediates in a controlled and scalable manner. Furthermore, metabolic engineering strategies could be applied to optimize the flux towards this compound production or to generate novel analogues by modifying key enzymes in the pathway. This research could unlock efficient biotechnological production methods and provide a deeper understanding of fungal terpene metabolism.

Chemoenzymatic Synthesis of Complex this compound Analogues

Chemoenzymatic synthesis offers a powerful strategy to create diverse libraries of this compound analogues with potentially enhanced or novel biological activities. This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis. For example, chemical methods could be used to synthesize a key intermediate or a modified precursor, which is then subjected to specific enzymatic transformations (e.g., regioselective oxidation, glycosylation, or esterification) to introduce desired functional groups or structural modifications. Such analogues could be designed to improve solubility, stability, target specificity, or potency for pharmacological applications. Exploring variations in the azulene core or the attached side chains through this hybrid approach could lead to the discovery of new bioactive compounds.

Detailed Mechanistic Studies of Under-Explored Biological Interactions

While this compound is known as a pigment, its broader biological interactions remain largely underexplored. Future research should focus on elucidating the molecular mechanisms underlying any observed pharmacological activities, such as potential anti-inflammatory, antimicrobial, or cytotoxic effects. This would involve employing a range of biochemical and cellular assays, including enzyme inhibition studies, receptor binding assays, and cell-based assays to investigate its effects on specific signaling pathways or cellular processes. For instance, if this compound exhibits anti-inflammatory properties, studies could investigate its impact on inflammatory mediators (e.g., cytokines, prostaglandins) or key signaling pathways like NF-κB or MAPKs. Understanding these interactions at a mechanistic level is crucial for validating its therapeutic potential and guiding the development of this compound-based pharmaceuticals.

Integration of Multi-Omics Data for Comprehensive Understanding in Natural Systems

A holistic understanding of this compound's role and production within its natural fungal environment necessitates the integration of multi-omics data. Combining genomic information (DNA sequence), transcriptomic data (gene expression), proteomic data (protein abundance), and metabolomic data (metabolite profiles) from Lactarius species under various conditions (e.g., healthy versus injured fruiting bodies) can provide a comprehensive systems-level view. This integrated approach can help identify genes and enzymes involved in this compound biosynthesis, understand how its production is regulated in response to environmental cues, and reveal potential ecological functions it might serve within the fungal organism or its interactions with other species. Advanced bioinformatics and computational modeling will be essential for analyzing these complex datasets and extracting meaningful insights into the metabolic network governing this compound production.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Lactarazulene with high purity, and how can researchers optimize yield while minimizing byproducts?

- Methodological Answer: Start with established azulene-derivative synthesis frameworks, such as cyclization or condensation reactions. Use controlled conditions (e.g., inert atmosphere, precise temperature gradients) and monitor reaction progress via thin-layer chromatography (TLC). Optimize stoichiometry and solvent systems (e.g., dichloromethane for polar intermediates) to reduce side reactions. Validate purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer: Combine UV-Vis spectroscopy to analyze π-π* transitions (azulene’s unique absorbance at ~600 nm) and FT-IR for functional group identification. Use X-ray crystallography for definitive structural confirmation. Pair with computational methods (DFT calculations) to correlate spectral data with electronic properties. Cross-validate results with literature benchmarks for azulene derivatives .

Q. How can researchers design stability studies to evaluate this compound under varying pH, temperature, and light conditions?

- Methodological Answer: Conduct accelerated stability testing by exposing samples to stressors (e.g., 40°C/75% RH, UV light). Use LC-MS to quantify degradation products and identify instability mechanisms (e.g., oxidation, photolysis). Include control groups and replicate experiments (n=3) to ensure statistical validity. Report degradation kinetics using Arrhenius models .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s bioactivity, and how should data be interpreted?

- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive/negative controls. Standardize cell lines (e.g., HEK-293, HepG2) and culture conditions. Calculate IC₅₀ values and compare with reference compounds. Address assay interference risks (e.g., compound autofluorescence) via control experiments .

Advanced Research Questions

Q. How can contradictory data in this compound’s spectroscopic profiles (e.g., NMR shifts vs. computational predictions) be systematically resolved?

- Methodological Answer: Perform solvent- and concentration-dependent NMR studies to assess aggregation effects. Re-examine computational parameters (e.g., basis sets, solvation models) for better alignment with empirical data. Cross-reference with crystallographic data to resolve conformational ambiguities. Document discrepancies in supplemental materials for transparency .

Q. What strategies are effective for elucidating this compound’s supramolecular interactions (e.g., host-guest complexes) using thermodynamic and kinetic analyses?

- Methodological Answer: Employ isothermal titration calorimetry (ITC) to measure binding constants (Ka) and enthalpy changes. Use stopped-flow spectroscopy for kinetic profiling. Compare results with molecular dynamics simulations to propose interaction mechanisms. Validate findings via competitive binding assays with structurally analogous compounds .

Q. How can researchers design a study to investigate the stereochemical influence of this compound derivatives on their physicochemical or biological properties?

- Methodological Answer: Synthesize enantiomers via chiral catalysts or resolution techniques. Characterize stereochemistry using circular dichroism (CD) and polarimetry. Correlate configurations with properties (e.g., solubility, receptor binding) through dose-response assays. Apply multivariate statistical analysis to identify significant stereochemical effects .

Q. What methodologies address reproducibility challenges in this compound’s catalytic or photodynamic applications?

- Methodological Answer: Standardize catalytic conditions (e.g., substrate scope, catalyst loading) and report turnover numbers (TON) and frequencies (TOF). For photodynamic studies, calibrate light sources and dosimeters to ensure consistent irradiation. Use peer-reviewed protocols (e.g., ASTM standards) and share raw data repositories for independent validation .

Data Analysis and Reporting Guidelines

- Contradiction Analysis : When conflicting data arise (e.g., bioactivity vs. toxicity), apply triangulation by combining multiple assays (e.g., enzymatic, genomic) and statistical models (ANOVA, regression). Discuss limitations in sample size or experimental design .

- Comparative Studies : Use systematic reviews to contextualize findings against prior literature. Highlight novel contributions (e.g., higher catalytic efficiency, unique binding modes) and discrepancies, proposing hypotheses for further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.